(2,2-Diethoxypyrrolidin-1-yl)acetonitrile
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Overview
Description
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with diethyl carbonate to form 2,2-diethoxypyrrolidine, which is then reacted with acetonitrile in the presence of a base to yield the desired compound. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Basic catalysts such as sodium hydride or potassium carbonate
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for drug discovery.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxypyrrolidin-1-yl)acetonitrile: Similar structure with methoxy groups instead of ethoxy groups.
(2,2-Diethoxypyrrolidin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.
Uniqueness
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is unique due to the presence of both ethoxy groups and a cyano group, which can impart distinct chemical and physical properties
Properties
CAS No. |
91417-88-8 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(2,2-diethoxypyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-5-8-12(10)9-7-11/h3-6,8-9H2,1-2H3 |
InChI Key |
KDWOWAZUARIVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCN1CC#N)OCC |
Origin of Product |
United States |
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